N-{1-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE is a complex organic compound characterized by the presence of multiple aromatic rings and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chloroaniline, 4-chlorobenzaldehyde, and phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-2-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE
- N-(3-FLUOROPHENYL)-2-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE
Uniqueness
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE is unique due to the presence of chlorine atoms on the aromatic rings, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct chemical and physical properties compared to similar compounds with different halogen atoms.
Properties
Molecular Formula |
C21H16Cl2N2O2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-16-11-9-14(10-12-16)19(25-20(26)15-5-2-1-3-6-15)21(27)24-18-8-4-7-17(23)13-18/h1-13,19H,(H,24,27)(H,25,26) |
InChI Key |
HGENFCMCQZLZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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